molecular formula C11H13NO2 B6248892 7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 109175-24-8

7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No. B6248892
CAS RN: 109175-24-8
M. Wt: 191.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one” belongs to the class of isoquinoline alkaloids . Isoquinoline alkaloids are a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of THIQ based compounds has garnered a lot of attention in the scientific community . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The molecular structure of “7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one” can be represented by the Inchi Code: 1S/C10H13NO2/c1-13-10-5-8-6-11-3-2-7 (8)4-9 (10)12/h4-5,11-12H,2-3,6H2,1H3 .

Future Directions

The future directions for the study of “7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one” and similar compounds could involve further exploration of their biological activities, structural-activity relationship (SAR), and mechanism of action. Additionally, the development of novel THIQ analogs with potent biological activity could be a promising area of research .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one involves the condensation of 2-methyl-1,2,3,4-tetrahydroisoquinoline with methoxyacetaldehyde followed by oxidation of the resulting intermediate.", "Starting Materials": [ "2-methyl-1,2,3,4-tetrahydroisoquinoline", "Methoxyacetaldehyde" ], "Reaction": [ "Step 1: Condensation of 2-methyl-1,2,3,4-tetrahydroisoquinoline with methoxyacetaldehyde in the presence of a base such as sodium hydroxide to form 7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1-carbaldehyde.", "Step 2: Oxidation of the intermediate with an oxidizing agent such as potassium permanganate or chromium trioxide to form 7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one." ] }

CAS RN

109175-24-8

Product Name

7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one

Molecular Formula

C11H13NO2

Molecular Weight

191.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.